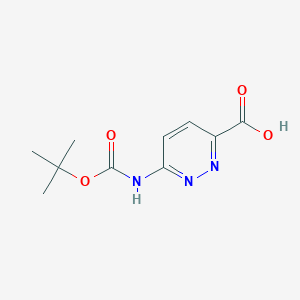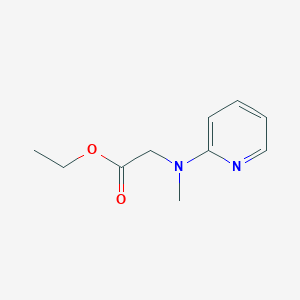
1,2,3-Benzothiadiazole-5-carboxaldehyde
Descripción general
Descripción
1,2,3-Benzothiadiazole-5-carboxaldehyde is a chemical compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, characterized by the presence of a carboxaldehyde group at the 5-position of the benzothiadiazole ring.
Aplicaciones Científicas De Investigación
1,2,3-Benzothiadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Safety and Hazards
The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with sodium nitrite in the presence of hydrochloric acid, followed by oxidation with potassium permanganate. This method yields the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Benzothiadiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,2,3-Benzothiadiazole-5-carboxylic acid.
Reduction: 1,2,3-Benzothiadiazole-5-methanol.
Substitution: Various substituted benzothiadiazole derivatives.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzothiadiazole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparación Con Compuestos Similares
1,2,3-Benzothiadiazole: The parent compound without the carboxaldehyde group.
2,1,3-Benzothiadiazole: A structural isomer with different electronic properties.
1,2,4-Benzothiadiazole: Another isomer with distinct chemical behavior.
Uniqueness: 1,2,3-Benzothiadiazole-5-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and material science .
Propiedades
IUPAC Name |
1,2,3-benzothiadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKIBIZZLRPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594245 | |
| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-15-5 | |
| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)






